Ethyl 2-chloro-4-fluoropyridine-6-acetate
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Overview
Description
Ethyl 2-chloro-4-fluoropyridine-6-acetate is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing groups. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring using a fluorinating agent such as potassium fluoride (KF) under basic conditions . The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of fluorinated pyridines, including ethyl 2-chloro-4-fluoropyridine-6-acetate, often involves large-scale nucleophilic substitution reactions. These reactions are typically carried out in the presence of catalysts and under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-fluoropyridine-6-acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride (KF), sodium hydride (NaH), and other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 2-chloro-4-fluoropyridine-6-acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and as a precursor for biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-fluoropyridine-6-acetate depends on its specific applicationFluorine atoms can enhance the compound’s lipophilicity and metabolic stability, while chlorine atoms can affect its electronic properties and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoropyridine: A simpler analog without the ethyl acetate group.
2,6-Dichloro-4-fluoropyridine: Contains an additional chlorine atom.
2-Chloro-4-fluoro-3-methylpyridine: Contains a methyl group instead of the ethyl acetate group.
Uniqueness
Ethyl 2-chloro-4-fluoropyridine-6-acetate is unique due to the presence of both ethyl acetate and fluorine substituents, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9ClFNO2 |
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Molecular Weight |
217.62 g/mol |
IUPAC Name |
ethyl 2-(6-chloro-4-fluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-9(13)5-7-3-6(11)4-8(10)12-7/h3-4H,2,5H2,1H3 |
InChI Key |
DVWCNBLNQKVQIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=CC(=C1)F)Cl |
Origin of Product |
United States |
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